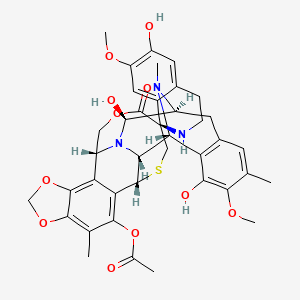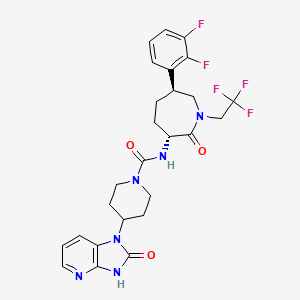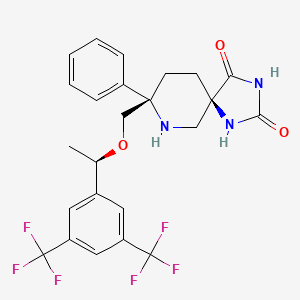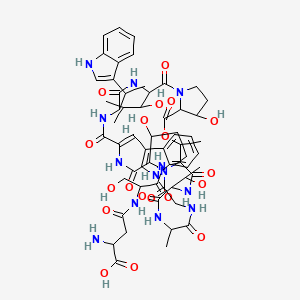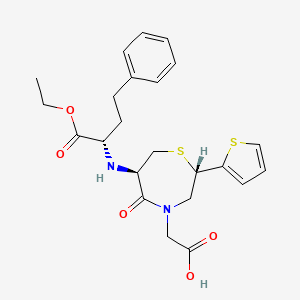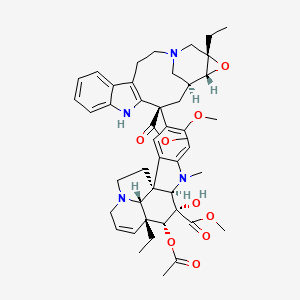
Leurosine
概要
説明
Synthesis Analysis
The synthesis of Leurosine involves the oxidation of the Δ 15′ ( 20′) double bond of anhydrovinblastine . Various oxidants, particularly air, are used to produce the corresponding epoxide this compound . A patent also describes a process for the preparation of a compound related to this compound .Molecular Structure Analysis
The molecular structure analysis of this compound can be performed using various techniques such as UV-Visible spectroscopy and Z-scan analysis along with quantum mechanical calculation . These techniques can provide insights into the linear and nonlinear optical activities of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using stochastic flux analysis . This method constructs several data structures, revealing a variety of statistics about resource creation and consumption during the simulation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques . These properties include color, density, hardness, and melting and boiling points .科学的研究の応用
Anticancer Properties
Leurosine, an active anticancer alkaloid, has been structurally elucidated to contain an epoxide moiety, closely related to other Catharanthus antitumor alkaloids like vincaleukoblastine and leurosidine (Abraham & Farnsworth, 1969). Additionally, it was anomalously isolated from a fraction of Catharanthus lanceus, previously considered devoid of antitumor activity (Farnsworth, 1972).
Biotransformations and Chemical Reactions
This compound undergoes an unusual fission of the piperidine ring when reacted with horseradish peroxidase and hydrogen peroxide, leading to the formation of 15'-hydroxycatharinine. This reaction involves radical and iminium intermediates (Goswami et al., 1988).
Hematological Effects
Research has shown that F-leurosine (formyl-leurosine) exerts a thrombocytopoietic effect in mice, indicating a potential for direct stimulation of the megakaryocyte system, which might have therapeutic applications (Krizsa & Cserháti, 1977).
Synthesis of Anhydrovinblastine
A concise synthesis of anhydrovinblastine from this compound has been achieved, with the reaction proceeding via a carbon-centered radical intermediate. This provides a pathway for obtaining selectively reduced alkaloids (Hardouin et al., 2002).
Historical and Miscellaneous Studies
Historical studies have documented this compound's experimental antitumor activity and its derivation from Vinca rosea, suggesting its role in cancer research and potential therapeutic applications (Johnson et al., 1960; Hertz, 1960; Svoboda et al., 2006).
Safety and Hazards
作用機序
Target of Action
Leurosine is a type of vinca alkaloid, a set of anti-mitotic and anti-microtubule alkaloid agents . The primary targets of this compound are the beta-tubulin in a dividing cell . These targets play a crucial role in cell division, and by interacting with them, this compound can inhibit cell division .
Mode of Action
This compound interacts with its targets by blocking the polymerization of beta-tubulin . This interaction prevents the formation of microtubules, a necessary component for cellular division . As a result, the ability of cancer cells to divide is inhibited .
Biochemical Pathways
The this compound pathway involves the use of the Nugent–RajanBabu reagent in a highly chemoselective de-oxygenation of this compound . Anhydrovinblastine is then reacted sequentially with N-bromosuccinimide and trifluoroacetic acid followed by silver tetrafluoroborate . This pathway affects the microtubule dynamics in cells, leading to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
This compound, as a free base, is very unstable and decomposes by light, heat, or upon standing in the dark over a period of a few days . It is considerably more stable under these conditions as the sulfate salt . The bile is the major route of excretion: 80% of radioactivity was recovered in the bile during the first 28 h after intravenous administration . 54% of the this compound binds, in the concentration range of 0.1 umol/l-0.5 mmol/l to plasma proteins .
Result of Action
The result of this compound’s action is the inhibition of cell division, particularly in cancer cells . By preventing the formation of microtubules, this compound stops the cells from dividing, which can lead to cell death or apoptosis . This makes this compound a valuable compound in the treatment of certain types of cancer .
Action Environment
This compound is derived from the periwinkle plant Catharanthus roseus . The plant’s environment can influence the production and action of this compound. For instance, environmental stress conditions can trigger the plant to produce more of these alkaloids . Furthermore, this compound’s stability and efficacy can be affected by environmental factors such as light and heat, as it is very unstable and decomposes under these conditions .
生化学分析
Biochemical Properties
Leurosine interacts with various biomolecules in biochemical reactions. It is believed to interfere with the cellular metabolic pathways leading from glutamic acid to urea, and from glutamic acid to the citric acid cycle
Cellular Effects
This compound has shown potential in influencing cell function. It has been found to exhibit in vitro inhibition of cell viability against the human breast cancer cell line MDA-MB
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tubulin, preventing it from forming into microtubules, a necessary component for cellular division . This mechanism is similar to other vinca alkaloids, which prevent microtubule polymerization
Temporal Effects in Laboratory Settings
This compound, as the free base, is a very unstable substance which decomposes by light, heat, or upon standing in the dark over a period of a few days. It is considerably more stable under these conditions as the sulfate salt
Metabolic Pathways
This compound is believed to interfere with the cellular metabolic pathways leading from glutamic acid to urea, and from glutamic acid to the citric acid cycle
特性
| { "Design of Synthesis Pathway": "The synthesis of Leurosine can be achieved through a multi-step process involving several key reactions.", "Starting Materials": [ "3,4-Dihydroxyphenylalanine (DOPA)", "Dimethyl sulfate", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: DOPA is treated with dimethyl sulfate to form the methyl ester derivative.", "Step 2: The methyl ester derivative is then nitrosated with sodium nitrite and hydrochloric acid to form the corresponding nitroso derivative.", "Step 3: The nitroso derivative is reduced to the corresponding amine using sodium hydroxide.", "Step 4: The resulting amine is then acylated using ethyl acetate and acetic acid to form the corresponding amide.", "Step 5: The amide is then hydrolyzed using sodium hydroxide to form Leurosine.", "Step 6: The final product is isolated and purified using a combination of methanol and sodium bicarbonate." ] } | |
CAS番号 |
23360-92-1 |
分子式 |
C46H56N4O9 |
分子量 |
809.0 g/mol |
IUPAC名 |
methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3 |
InChIキー |
LPGWZGMPDKDHEP-UHFFFAOYSA-N |
異性体SMILES |
CC[C@]12CN3CCC4=C([C@](CC(C3)C1O2)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
正規SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
外観 |
Solid powder |
その他のCAS番号 |
23360-92-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
In water, 7.56X10-3 mg/L at 25 °C (est) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
leurosine leurosine sulfate (1:1), (3'alpha,4'alpha)-isomer leurosine sulfate (2:1), (3'alpha,4'alpha)-isomer leurosine sulfate, (3'alpha,4'alpha)-isome |
蒸気圧 |
6.23X10-26 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





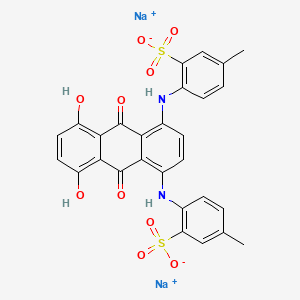

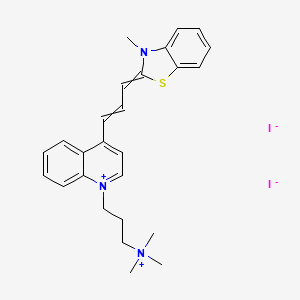
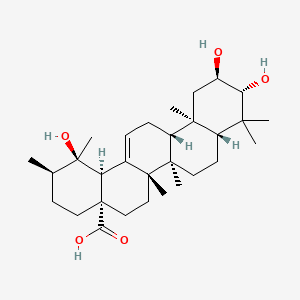
![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)
